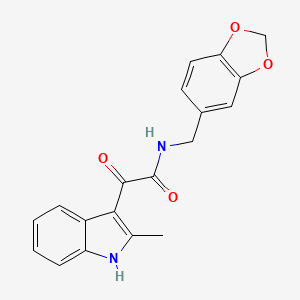
1-(2,5-diphenylthiazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-diphenylthiazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C24H18N4O2S and its molecular weight is 426.49. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis and Antimicrobial Activity
Enaminonitrile in Heterocyclic Synthesis : Enaminonitrile serves as a building block for synthesizing novel furo[2,3-d]pyrimidin-4(3H)-one derivatives, showcasing the compound's role in constructing heterocyclic structures with potential biological activities. These derivatives are obtained through reactions with acetic anhydride and benzoyl chloride, leading to compounds with established structures based on spectral and elemental analyses (El-Shahawi & El-ziaty, 2017).
Antimicrobial Activity of Fused Pyrimidines : The synthesis of furo[3,2-e]imidazo[1,2-c]pyrimidines and furo[2,3-d]pyrimidines starting from 2-amino-4,5-diphenylfuran-3-carbonitrile indicates a method for creating biologically active compounds. The antimicrobial activity of these synthesized compounds is explored, providing a foundation for further pharmaceutical development (Bhuiyan et al., 2005).
Biological and Pharmacological Properties
Antinociceptive and Anti-inflammatory Properties : A study on thiazolopyrimidine derivatives demonstrates the compound's utility in synthesizing derivatives with significant antinociceptive and anti-inflammatory activities. This research highlights the therapeutic potential of such compounds, providing a path for the development of new analgesic and anti-inflammatory drugs (Selvam et al., 2012).
Antimicrobial Agents : Research on diguanidino and reversed diamidino 2,5-diarylfurans explores their synthesis and evaluates their DNA binding affinities and antimicrobial activities. This study suggests the potential of these compounds in treating infections caused by Mycobacterium tuberculosis and various fungal pathogens, indicating the role of such molecules in developing new antimicrobial therapies (Stephens et al., 2001).
Propiedades
IUPAC Name |
1-(2,5-diphenyl-1,3-thiazol-4-yl)-4-(furan-2-ylmethylamino)pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2S/c29-24-26-20(25-16-19-12-7-15-30-19)13-14-28(24)22-21(17-8-3-1-4-9-17)31-23(27-22)18-10-5-2-6-11-18/h1-15H,16H2,(H,25,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXWHRZOAJGFPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CC=C3)N4C=CC(=NC4=O)NCC5=CC=CO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2407151.png)




![2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2407158.png)
![N-[[(2R,3S)-1-Methyl-5-oxo-2-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2407163.png)




